Fen1-IN-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

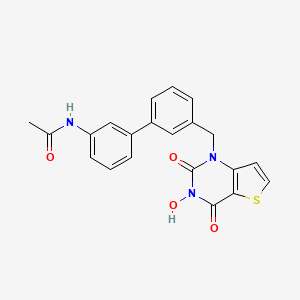

Molecular Formula |

C21H17N3O4S |

|---|---|

Molecular Weight |

407.4 g/mol |

IUPAC Name |

N-[3-[3-[(3-hydroxy-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)methyl]phenyl]phenyl]acetamide |

InChI |

InChI=1S/C21H17N3O4S/c1-13(25)22-17-7-3-6-16(11-17)15-5-2-4-14(10-15)12-23-18-8-9-29-19(18)20(26)24(28)21(23)27/h2-11,28H,12H2,1H3,(H,22,25) |

InChI Key |

NZMGQXQQSAFNLL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)C2=CC=CC(=C2)CN3C4=C(C(=O)N(C3=O)O)SC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Fen1-IN-5: A Technical Guide for Drug Development Professionals

Introduction to Flap Endonuclease 1 (FEN1)

Flap endonuclease 1 (FEN1) is a structure-specific metallonuclease that plays a critical role in maintaining genomic stability through its involvement in DNA replication and repair.[1][2][3][4] As a member of the 5' nuclease superfamily, FEN1 is essential for the maturation of Okazaki fragments during lagging-strand DNA synthesis, where it removes 5' RNA/DNA flaps.[1][2][3] Furthermore, FEN1 is a key enzyme in the long-patch base excision repair (LP-BER) pathway, which addresses DNA damage from oxidation and alkylation.[1][5][6]

The significance of FEN1 in oncology arises from its frequent overexpression in numerous cancer types, where it has been identified as a potential biomarker for prognosis and disease progression.[1][2] Therapeutic strategies targeting FEN1 are based on two primary concepts: chemosensitization and synthetic lethality.[1] Inhibition of FEN1 can enhance the efficacy of DNA-damaging agents like temozolomide.[1] Moreover, FEN1 has synthetic lethal interactions with several genes often mutated in cancers, making its inhibition a promising strategy for selectively targeting tumor cells.[1][7]

This guide provides an in-depth analysis of the mechanism of action of Fen1-IN-5, a representative of the N-hydroxyurea class of FEN1 inhibitors, detailing its molecular interactions, cellular consequences, and the experimental protocols used for its characterization.

Mechanism of Action: Direct Active Site Inhibition

This compound belongs to a class of N-hydroxyurea-based compounds that function as direct, competitive inhibitors of FEN1. The core of their mechanism lies in their ability to occupy the enzyme's active site and chelate the essential catalytic metal ions.[1]

Molecular Interaction:

Crystallographic studies of a related N-hydroxyurea inhibitor bound to human FEN1 (hFEN1) reveal that the compound binds directly within the active site.[1] The inhibitor's N-hydroxyurea moiety coordinates the two magnesium ions (Mg²⁺) that are indispensable for the phosphodiester bond cleavage reaction.[1][8] This interaction serves two primary inhibitory purposes:

-

Catalytic Poisoning: By binding to the catalytic metal ions, the inhibitor renders the active site chemically inert, directly preventing the enzymatic reaction.

-

Steric Hindrance: The physical presence of the inhibitor in the active site blocks the entry of the 5' flap of the DNA substrate.[1] This prevents the necessary DNA conformational changes, such as the unpairing of the substrate, that must occur for the cleavage reaction to proceed.[1]

Some inhibitors in this class exhibit comparable affinity for both the free FEN1 enzyme and the FEN1-DNA substrate complex.[1] This suggests a robust inhibitory action that effectively sequesters the enzyme regardless of its substrate-bound state.

Cellular Consequences of FEN1 Inhibition

Inhibition of FEN1 by compounds like this compound disrupts critical DNA metabolic pathways, leading to significant cellular stress, particularly in cancer cells.

-

Replication Stress and DNA Damage: The failure to process Okazaki fragments during replication leads to the accumulation of unprocessed 5' flaps.[7] This can cause replication fork instability and collapse, ultimately resulting in DNA double-strand breaks (DSBs).[7]

-

Activation of DNA Damage Response (DDR): The accumulation of DNA damage triggers a cellular DDR.[1][7] This response is a key indicator of on-target activity for FEN1 inhibitors in a cellular context.

-

Apoptosis: If the DNA damage is too extensive to be repaired, the cell undergoes programmed cell death, or apoptosis.[1]

-

Synthetic Lethality: In cancer cells with pre-existing defects in other DNA repair pathways (e.g., those deficient in Mre11a or Cdc4), the inhibition of FEN1 becomes synthetically lethal, leading to selective cell killing.[1]

-

Chemosensitization: By inhibiting the LP-BER pathway, FEN1 inhibitors can increase the sensitivity of cancer cells to alkylating agents like methyl methanesulfonate (MMS) and temozolomide (TMZ).[1]

Quantitative Data

The following table summarizes the inhibitory activity of compounds from the N-hydroxyurea series, to which this compound is related. Specific values for this compound are not detailed in the provided literature, but related compounds show potent activity.

| Compound Class | Target | Assay Type | IC₅₀ | Notes |

| N-Hydroxyurea | hFEN1 | Biochemical Nuclease Assay | Similar values across tested compounds[1] | Inhibitors bind to the active site, coordinating catalytic metal ions and blocking substrate access.[1] |

| N-Hydroxyurea | EXO1 | Biochemical Nuclease Assay | Active | Also shows activity against EXO1, another member of the 5'-nuclease superfamily.[1] |

Key Experimental Protocols

Characterizing the mechanism of action of FEN1 inhibitors involves a multi-step process from biochemical assays to cellular and in vivo validation.

FEN1 Nuclease Activity Assay (Radiometric)

This assay directly measures the enzymatic cleavage of a DNA substrate.

-

Objective: To determine the IC₅₀ of an inhibitor against purified FEN1.

-

Substrate: A 5'-radiolabeled (e.g., ³²P) DNA flap substrate.

-

Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, 100 µg/ml BSA.[9]

-

Procedure:

-

Purified recombinant hFEN1 is incubated with varying concentrations of the inhibitor in the reaction buffer.

-

The reaction is initiated by adding 40 nM of the DNA substrate.[9]

-

The mixture is incubated at 37°C for 15 minutes.[9]

-

The reaction is terminated by adding a stop solution (e.g., 95% formamide, 20 mM EDTA).[9]

-

Products are separated by size using 15% denaturing polyacrylamide gel electrophoresis (PAGE) with 7 M urea.[9]

-

The gel is dried, and the radiolabeled substrate and cleavage products are visualized and quantified using a phosphorimager.[9]

-

FEN1 Fluorogenic Assay (High-Throughput)

This homogeneous assay is suitable for high-throughput screening.

-

Objective: To rapidly screen compound libraries for FEN1 inhibitory activity.

-

Substrate: A synthetic DNA flap substrate with a fluorophore on one side of the cleavage site and a quencher on the other.

-

Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20.[2]

-

Procedure:

-

The assay is performed in a 384-well plate format.[2]

-

FEN1 enzyme and test compounds are pre-incubated in the reaction buffer.

-

The fluorogenic substrate is added to start the reaction.[2]

-

The increase in fluorescence, resulting from FEN1 cleaving the substrate and separating the fluorophore from the quencher, is measured kinetically using a plate reader (e.g., excitation 525 nm, emission 598 nm).[2]

-

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify that the inhibitor engages with FEN1 inside living cells.

-

Objective: To confirm target engagement in a cellular environment.

-

Principle: Ligand binding stabilizes the target protein, increasing its melting temperature.

-

Procedure:

-

Intact cells are treated with the inhibitor or a vehicle control.

-

The treated cells are heated to a range of temperatures to denature proteins.

-

Cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured fraction by centrifugation.

-

The amount of soluble FEN1 remaining at each temperature is quantified by Western blotting.

-

A shift in the melting curve to a higher temperature in inhibitor-treated cells indicates target engagement.[1]

-

Colony Formation Assay

This assay assesses the long-term cytotoxic or cytostatic effect of the inhibitor on cell proliferation.

-

Objective: To measure the impact of FEN1 inhibition on cell survival and proliferation.

-

Procedure:

-

Cells are seeded at a low density in culture plates.

-

Cells are treated with a range of inhibitor concentrations.

-

The cells are incubated for 10-14 days to allow for colony formation.[1]

-

Colonies are fixed and stained with crystal violet.[1]

-

The number of colonies is counted, and survival is expressed as a percentage relative to a mock-treated control.[1]

-

References

- 1. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Complementary non-radioactive assays for investigation of human flap endonuclease 1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Flap Endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FEN1 is critical for rapid single-strand break repair in G1 phase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FEN1 Functions in Long Patch Base Excision Repair Under Conditions of Oxidative Stress in Vertebrate Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. The DNA–protein interaction modes of FEN-1 with gap substrates and their implication in preventing duplication mutations - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: FEN1 as a Therapeutic Target

An In-Depth Technical Guide to the N-Hydroxyurea Class of FEN1 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature does not contain specific data for a compound named "Fen1-IN-5". This guide focuses on the extensively studied N-hydroxyurea class of Flap Endonuclease 1 (FEN1) inhibitors, to which this compound likely belongs. The compound "FEN1-IN-1" (also referred to as "compound 1" in literature) is used as the primary, well-characterized example for this class.[1][2]

Flap Endonuclease 1 (FEN1) is a highly conserved, structure-specific metallonuclease that plays an indispensable role in maintaining genomic stability.[3][4] As a member of the 5' nuclease superfamily, FEN1 possesses endonuclease and 5'-3' exonuclease activities crucial for two primary DNA metabolism pathways:[4][5]

-

Okazaki Fragment Maturation: During lagging strand DNA synthesis, FEN1 is essential for removing the 5' RNA/DNA flaps that are created when DNA polymerase displaces the primer of the preceding Okazaki fragment.[6][7] This action creates a ligatable nick, ensuring the seamless joining of fragments.[3]

-

Long-Patch Base Excision Repair (LP-BER): FEN1 participates in the repair of damaged DNA bases by excising the displaced flap containing the lesion.[3][8]

Given its critical functions, it is not surprising that FEN1 is frequently overexpressed in a multitude of cancers, including breast, prostate, and lung cancer.[4][6] This overexpression is linked to cancer progression and resistance to DNA-damaging chemotherapeutics.[9][10] Furthermore, FEN1 has numerous synthetic lethal partners, particularly within the DNA Damage Response (DDR) network.[3] Cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations, are highly dependent on other repair pathways where FEN1 is active, making FEN1 inhibition a promising targeted therapy strategy.[11]

The N-Hydroxyurea Inhibitors: A Profile of FEN1-IN-1

The N-hydroxyurea series of compounds represents a class of potent, cellularly active FEN1 inhibitors.[1][12] FEN1-IN-1 is a well-documented member of this class, identified as 1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3-hydroxythieno[2,3-e]pyrimidine-2,4-dione.[1][9] These inhibitors bind directly to the FEN1 active site, demonstrating a sophisticated mechanism of action that leads to the induction of a DNA damage response and selective cytotoxicity in genetically defined cancer cells.[1][2]

Molecular Mechanism of Action

The inhibitory action of the N-hydroxyurea class is achieved by blocking substrate access to the enzyme's catalytic core.[6] Crystallography and kinetic studies have revealed a multi-faceted mechanism:[1][6]

-

Active Site Binding: The inhibitor occupies the active site of FEN1.[2][6]

-

Metal Ion Coordination: The defining N-hydroxyurea moiety directly coordinates with the two catalytic Mg²⁺ ions that are essential for the phosphodiester bond hydrolysis of the DNA substrate.[1][13]

-

Substrate Exclusion: By binding to these critical ions, the inhibitor physically blocks the DNA flap from entering the active site.[6]

-

Inhibition of DNA Unpairing: The binding of the inhibitor prevents the conformational change—specifically, the base unpairing near the flap junction—that is required for the DNA substrate to be properly positioned for cleavage.[1][3]

This mechanism effectively creates a "dead-end" complex, preventing FEN1 from processing its DNA substrates and leading to the accumulation of unresolved DNA flaps.

Quantitative Data Summary

The potency of N-hydroxyurea inhibitors has been characterized in both biochemical and cellular assays. The tables below summarize key quantitative data for FEN1-IN-1 and related compounds.

Table 1: Biochemical and Cellular Potency of FEN1-IN-1 ("Compound 1")

| Assay Type | Metric | Value | Cell Line / Conditions | Reference(s) |

|---|---|---|---|---|

| Cellular Activity | Mean GI₅₀ | 15.5 µM | Panel of 212 cell lines | [2][9] |

| Target Engagement | CETSA EC₅₀ | 5.1 µM | SW620 (Colon Cancer) | [3] |

| Cytotoxicity | EC₅₀ | ~15 µM | HeLa (Cervical Cancer) | [3] |

| Cytotoxicity | GI₅₀ | > 30 µM | Resistant Cell Lines |[9] |

Table 2: Comparative Cellular Potency of a Related N-Hydroxyurea Inhibitor ("Compound 4")

| Assay Type | Metric | Value | Cell Line / Conditions | Reference(s) |

|---|

| Target Engagement | CETSA EC₅₀ | 6.8 µM | SW620 (Colon Cancer) |[3] |

Cellular Effects and Synthetic Lethality

Inhibition of FEN1 by compounds like FEN1-IN-1 triggers a robust DNA damage response (DDR).[9] This is characterized by the activation of the ATM checkpoint signaling pathway, phosphorylation of the histone variant H2AX (forming γH2AX), and monoubiquitination of FANCD2, a key event in the Fanconi Anemia (FA) pathway.[2][9] The accumulation of unprocessed Okazaki fragments leads to replication fork instability, which, if unresolved, can cause replication fork collapse and the formation of toxic DNA double-strand breaks (DSBs).[9][14]

This mechanism underpins the powerful synthetic lethal interactions observed with FEN1 inhibitors. Cells that are already deficient in key DDR pathways are exquisitely sensitive to FEN1 inhibition. Key synthetic lethal partners include:

-

MRE11A and ATM: Components of the DSB recognition and signaling machinery.[9]

-

Fanconi Anemia (FA) Pathway: Genes like FANCD2 and BRCA2 are critical for stabilizing and restarting stalled replication forks. Disruption of this pathway makes cells highly dependent on FEN1 for processing replication intermediates.[9]

Experimental Protocols

Protocol 1: In Vitro FEN1 Inhibition Assay (Fluorescence Polarization)

This assay measures FEN1's ability to cleave a fluorophore-labeled DNA flap substrate. Cleavage releases a small, rapidly tumbling labeled fragment, causing a decrease in fluorescence polarization (FP).

Materials:

-

Recombinant human FEN1 protein.

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT.

-

DNA Substrate: A synthetic flap DNA substrate with a 5' fluorophore (e.g., Atto495 or FAM) and a 3' quencher (e.g., BHQ-1) positioned to allow FRET until cleavage.[15][16]

-

Test Inhibitor (e.g., FEN1-IN-1) dissolved in DMSO.

-

384-well, low-volume, non-binding black plates.

-

Plate reader capable of FP measurements.

Methodology:

-

Prepare Reagents: Dilute FEN1 protein and DNA substrate to desired working concentrations in Assay Buffer. Prepare a serial dilution of the test inhibitor in DMSO, followed by a final dilution in Assay Buffer.

-

Assay Reaction: To each well of the 384-well plate, add:

-

10 µL of test inhibitor dilution (or DMSO for control wells).

-

10 µL of FEN1 protein solution (or Assay Buffer for 'no enzyme' controls).

-

-

Initiate Reaction: Add 10 µL of DNA substrate solution to all wells to start the reaction. The final volume should be ~30 µL.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), protected from light.

-

Measurement: Read the fluorescence polarization on a compatible plate reader using the appropriate excitation and emission wavelengths for the chosen fluorophore.[17][18]

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the high (DMSO control) and low ('no enzyme' control) signals. Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA)

CETSA assesses whether a compound binds to its target protein in intact cells by measuring changes in the protein's thermal stability.[19] Ligand-bound proteins are stabilized and remain soluble at higher temperatures.[20][21]

Materials:

-

Cultured cells (e.g., SW620).

-

Test Inhibitor (FEN1-IN-1) and DMSO vehicle.

-

PBS and lysis buffer with protease inhibitors.

-

PCR tubes or plate.

-

Thermocycler.

-

Western blotting equipment and reagents.

-

Primary antibody against FEN1.

Methodology:

-

Cell Treatment: Treat cultured cells with the desired concentration of FEN1-IN-1 or DMSO for a specified time (e.g., 1-2 hours) at 37°C.

-

Heating: Harvest the cells, wash with PBS, and resuspend in a small volume. Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes in a thermocycler, followed by cooling for 3 minutes at room temperature.[22]

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of lysis buffer.

-

Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.

-

Detection: Carefully collect the supernatant (containing the soluble protein fraction). Analyze the amount of soluble FEN1 in each sample by Western blotting.

-

Data Analysis: Quantify the band intensities for FEN1 at each temperature. Plot the percentage of soluble FEN1 versus temperature. A shift in the melting curve to a higher temperature in the drug-treated sample indicates target stabilization and engagement. An isothermal dose-response curve can be generated by heating all samples at a single, optimized temperature (e.g., 50°C) to calculate an EC₅₀.[3]

Protocol 3: Clonogenic Survival Assay

This assay measures the ability of a single cell to proliferate and form a colony, assessing the long-term cytotoxic effects of a drug.[23]

Materials:

-

Cancer cell lines of interest.

-

Complete cell culture medium.

-

6-well or 12-well tissue culture plates.

-

Test Inhibitor (FEN1-IN-1).

-

Fixing/Staining solution: e.g., 0.5% crystal violet in methanol or 70% ethanol.[24]

Methodology:

-

Cell Seeding: Plate cells at a low density (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.[23]

-

Drug Treatment: Treat the cells with a range of concentrations of FEN1-IN-1 or DMSO control. Incubate for a defined period (e.g., 3 days).[23]

-

Colony Formation: Replace the drug-containing medium with fresh medium and incubate for an additional 7-14 days, allowing colonies to form.[24]

-

Fixing and Staining: Wash the wells with PBS, remove all liquid, and add the fixing/staining solution (e.g., crystal violet) for 10-20 minutes.

-

Quantification: Gently wash away excess stain with water and allow the plates to dry. Count the number of colonies (typically defined as >50 cells) in each well.

-

Data Analysis: Calculate the surviving fraction for each treatment by normalizing the number of colonies to that of the DMSO-treated control. Plot the surviving fraction against drug concentration to assess dose-dependent cytotoxicity.[25]

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. esrf.fr [esrf.fr]

- 7. Flap Endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 9. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]

- 10. Identification of human flap endonuclease 1 (FEN1) inhibitors using a machine learning based consensus virtual screening - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 11. Flap structure-specific endonuclease 1 - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]

- 15. Development of a high-throughput fluorescence polarization DNA cleavage assay for the identification of FEN1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. An Evolutionarily Conserved Synthetic Lethal Interaction Network Identifies FEN1 as a Broad-Spectrum Target for Anticancer Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rsc.org [rsc.org]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

- 20. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]

- 21. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Clonogenic Survival Assays. [bio-protocol.org]

- 24. m.youtube.com [m.youtube.com]

- 25. researchgate.net [researchgate.net]

Introduction: FEN1, a Critical Node in DNA Metabolism

An In-depth Technical Guide on Flap Endonuclease 1 (FEN1) Inhibitors in DNA Repair Pathways

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This guide focuses on the role of Flap Endonuclease 1 (FEN1) inhibitors in DNA repair. The specific compound "Fen1-IN-5" was not prominently identified in the reviewed literature; therefore, this document discusses the core principles of FEN1 inhibition using data from various published small molecule inhibitors as examples.

Flap Endonuclease 1 (FEN1) is a structure-specific metallonuclease essential for maintaining genomic integrity. It belongs to the 5' nuclease superfamily and plays pivotal roles in two major DNA metabolic pathways:

-

DNA Replication (Okazaki Fragment Maturation): During lagging strand synthesis, DNA polymerase displaces the RNA/DNA primers of preceding Okazaki fragments, creating 5' flap structures. FEN1 is responsible for the precise removal of these flaps, creating a ligatable nick that is sealed by DNA ligase I to ensure the formation of a continuous DNA strand.[1][2] This function is critical for cell proliferation, with an estimated 50 million Okazaki fragments requiring processing during a single mammalian cell cycle.[3][4]

-

DNA Repair: FEN1 is a key enzyme in the Long-Patch Base Excision Repair (LP-BER) pathway, which corrects DNA damage from oxidation and alkylation.[5][6] In LP-BER, after a damaged base is removed, DNA polymerase synthesizes a new stretch of 2-15 nucleotides, displacing the strand containing the original lesion. FEN1 cleaves this displaced flap.[6] FEN1 is also implicated in the rescue of stalled replication forks, telomere maintenance, and the repair of DNA double-strand breaks through non-homologous end joining (NHEJ) and homologous recombination (HR).[5][7][8][9]

Given its central role, the activity of FEN1 is tightly regulated through protein-protein interactions and post-translational modifications.[1][5] Its overexpression is a characteristic of multiple cancer types and has been suggested as a prognostic biomarker.[2][10]

FEN1 as a Therapeutic Target in Oncology

The critical functions of FEN1 in DNA replication and repair make it an attractive target for cancer therapy. The primary strategy for targeting FEN1 is based on the concept of synthetic lethality .

Many cancers harbor defects in specific DNA damage response (DDR) pathways, such as homologous recombination (HR), which is commonly impaired in tumors with BRCA1 or BRCA2 mutations. These cancer cells become heavily reliant on alternative repair pathways to survive. FEN1 has a large number of synthetic lethal partners, many of which are involved in the HR pathway.[11][12]

Inhibition of FEN1 in HR-deficient cancer cells creates a state of "dual pathway failure." The cells can no longer effectively repair the DNA double-strand breaks (DSBs) that arise from replication stress caused by FEN1 inhibition.[11][13] This leads to an overwhelming accumulation of DNA damage, cell cycle arrest, and ultimately, selective cell death in the tumor cells, while normal, HR-proficient cells are less affected.[12][13]

Mechanism of Action of FEN1 Inhibitors

Most potent FEN1 inhibitors are designed to act as metal-binding pharmacophores. They target the enzyme's active site, which contains two essential magnesium ions required for catalysis.[10][12] By coordinating with these metal ions, the inhibitors block the substrate from entering the active site and prevent the necessary conformational changes in the DNA substrate required for cleavage.[10] This inhibition leads to the accumulation of unprocessed 5' flaps during DNA replication, causing replication fork stalling, collapse into DSBs, and activation of the DNA damage response.[3][11]

Quantitative Data on FEN1 Inhibitors

The following tables summarize key quantitative data for several representative FEN1 inhibitors from published literature.

Table 1: Biochemical Potency of FEN1 Inhibitors

| Inhibitor | Target(s) | IC50 (FEN1) | IC50 (Exo1) | Notes | Reference(s) |

| BSM-1516 | FEN1 | 7 nM | 460 nM | ~65-fold selectivity for FEN1 over the related nuclease Exo1. | [12] |

| N-Hydroxyurea Cpd. 1 | FEN1 | 1.9 µM | - | A member of the N-hydroxyurea series of FEN1 inhibitors. | [10] |

| N-Hydroxyurea Cpd. 2 | FEN1 | 2.5 µM | - | A member of the N-hydroxyurea series of FEN1 inhibitors. | [10] |

| N-Hydroxyurea Cpd. 4 | FEN1 | 2.2 µM | - | A member of the N-hydroxyurea series of FEN1 inhibitors. | [10] |

| LNT1 | FEN1/EXO1 | - | - | A dual inhibitor of FEN1 and EXO1. | [3][14] |

Table 2: Cellular Activity of FEN1 Inhibitors

| Inhibitor | Assay | Cell Line | EC50 / GI50 | Notes | Reference(s) |

| BSM-1516 | CETSA | - | 24 nM | Demonstrates target engagement in live cells. | [12] |

| BSM-1516 | Clonogenic | DLD1 BRCA2-/- | 350 nM | ~15-fold more sensitive than the isogenic wild-type line. | [12] |

| BSM-1516 | Clonogenic | DLD1 BRCA2+/+ | 5 µM | [12] | |

| FEN1 Inhibitor (unnamed) | Cell Viability | A549, H1299, H838 | ~5-15 µM | Inhibition reduces viability in lung cancer cell lines. | [15] |

| N-Hydroxyurea Series | Cell Viability | 280 cancer cell lines | >30 µM (most lines) | High-throughput screen showed sensitivity enriched in colorectal and gastric lines with MSI. | [9] |

FEN1's Role in DNA Repair and Replication Pathways

The following diagrams illustrate the core pathways involving FEN1 and the impact of its inhibition.

Caption: FEN1's role in Okazaki fragment maturation and the effect of inhibition.

Caption: The Long-Patch Base Excision Repair (LP-BER) pathway and impact of FEN1 inhibition.

Caption: The principle of synthetic lethality between FEN1 inhibition and HR deficiency.

Detailed Experimental Protocols

FEN1 Nuclease Activity Assay (Fluorogenic)

This protocol is adapted from methods used to identify and characterize FEN1 inhibitors.[16] It measures the cleavage of a synthetic DNA substrate that produces a fluorescent signal upon FEN1 activity.

-

Substrate Design: A double-flap DNA substrate is constructed from three oligonucleotides. One flap has a fluorophore (e.g., 6-TAMRA) at its 5' end, and the other has a corresponding quencher (e.g., BHQ-2) at its 3' end. In the intact substrate, the proximity of the quencher dampens the fluorescence. FEN1 cleavage releases the fluorophore-labeled fragment, leading to a measurable increase in fluorescence.

-

Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20.

-

Procedure:

-

Prepare serial dilutions of the test inhibitor (e.g., this compound) in DMSO and add to a 384-well microplate.

-

Add recombinant human FEN1 protein to the wells containing the inhibitor and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for binding.

-

Initiate the reaction by adding the fluorogenic DNA flap substrate to each well.

-

Immediately begin kinetic fluorescence measurements using a plate reader (e.g., Excitation: 525 nm, Emission: 598 nm for TAMRA/BHQ-2).

-

Record data over time (e.g., every minute for 30-60 minutes).

-

-

Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration. Plot the velocity against the log of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify that an inhibitor binds to its target protein inside intact cells.[10][12]

-

Principle: When a protein is bound by a ligand (inhibitor), its thermal stability increases. CETSA measures the amount of soluble protein remaining after heating cells to various temperatures.

-

Procedure:

-

Treat cultured cells with the FEN1 inhibitor at various concentrations or with a vehicle control (DMSO).

-

Harvest, wash, and resuspend the cells in a buffered solution.

-

Heat aliquots of the cell suspension to a range of temperatures for a fixed time (e.g., 3 minutes), followed by rapid cooling.

-

Lyse the cells by freeze-thawing.

-

Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

-

Analyze the amount of soluble FEN1 in the supernatant by Western blotting.

-

-

Data Analysis: Plot the amount of soluble FEN1 against temperature to generate a "melting curve." An increase in the melting temperature in inhibitor-treated cells indicates target engagement. For an isothermal dose-response, cells are heated to a single temperature in the denaturing range, and the amount of stabilized FEN1 is plotted against inhibitor concentration to calculate a CETSA EC50.

Clonogenic Survival Assay

This assay assesses the long-term effect of an inhibitor on the ability of single cells to proliferate and form colonies.[12]

-

Procedure:

-

Plate cells at a low density (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.

-

Treat the cells with a range of concentrations of the FEN1 inhibitor for a defined period (e.g., 72 hours).

-

Remove the drug-containing medium, wash the cells, and replace it with fresh, drug-free medium.

-

Incubate the plates for 10-14 days, allowing surviving cells to form visible colonies.

-

Fix the colonies (e.g., with methanol/acetic acid) and stain them (e.g., with crystal violet).

-

Count the number of colonies (typically >50 cells) in each well.

-

-

Data Analysis: Calculate the surviving fraction for each treatment by normalizing the number of colonies to that of the vehicle-treated control. Plot the surviving fraction against inhibitor concentration to determine the EC50 (the concentration that inhibits colony formation by 50%).

DNA Damage Response (γH2AX Foci) Assay

This immunofluorescence assay quantifies the formation of DNA double-strand breaks.[11][15]

-

Principle: Following a DSB, the histone variant H2AX is rapidly phosphorylated on Serine 139, forming γH2AX. This modified histone accumulates at the break site and can be visualized as distinct nuclear foci.

-

Procedure:

-

Grow cells on coverslips and treat with the FEN1 inhibitor for various times.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with a detergent (e.g., 0.25% Triton X-100).

-

Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).

-

Incubate with a primary antibody specific for γH2AX.

-

Wash and incubate with a fluorescently-labeled secondary antibody.

-

Stain the nuclei with DAPI and mount the coverslips on slides.

-

Image the cells using a fluorescence microscope.

-

-

Data Analysis: Quantify the number of γH2AX foci per nucleus using automated image analysis software. An increase in the number of foci indicates an induction of DNA DSBs.

Conclusion and Future Directions

FEN1 is a well-validated, high-value target for oncology drug discovery. The synthetic lethal relationship between FEN1 inhibition and defects in other DNA repair pathways, particularly homologous recombination, provides a clear therapeutic window for treating specific cancer subtypes. The development of potent and selective small molecule inhibitors has demonstrated preclinical proof-of-concept, showing selective killing of HR-deficient tumor cells and suppression of tumor growth in vivo.[13]

Future research will focus on:

-

Developing more selective inhibitors: Improving selectivity against other nucleases like Exo1 will be crucial to minimize off-target effects.

-

Identifying biomarkers: Beyond BRCA status, identifying other genetic markers that predict sensitivity to FEN1 inhibition will broaden their clinical applicability.

-

Combination therapies: Exploring synergistic combinations of FEN1 inhibitors with other DDR inhibitors (e.g., PARP inhibitors) or conventional chemotherapies could overcome resistance and enhance efficacy.[12]

References

- 1. Flap Endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interacting partners of FEN1 and its role in the development of anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. FEN1 Functions in Long Patch Base Excision Repair Under Conditions of Oxidative Stress in Vertebrate Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fen-1 Facilitates Homologous Recombination by Removing Divergent Sequences at DNA Break Ends - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A role for FEN-1 in nonhomologous DNA end joining: The order of strand annealing and nucleolytic processing events - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Complementary non-radioactive assays for investigation of human flap endonuclease 1 activity - PMC [pmc.ncbi.nlm.nih.gov]

The Role of FEN1 Inhibition in Okazaki Fragment Maturation: A Technical Guide

Disclaimer: This guide focuses on the well-characterized Flap Endonuclease 1 (FEN1) inhibitor, FEN1-IN-1 , as a representative example to explore the impact of FEN1 inhibition on Okazaki fragment maturation. Extensive searches did not yield specific public domain information for a compound named "Fen1-IN-5".

Introduction: FEN1 - The Master Regulator of Okazaki Fragment Maturation

During lagging strand DNA synthesis, DNA is synthesized discontinuously in short segments known as Okazaki fragments.[1] The maturation of these fragments into a continuous DNA strand is a critical process for maintaining genomic integrity.[2] This multi-step process involves the removal of the RNA/DNA primers, gap-filling DNA synthesis, and finally, the ligation of the fragments.[3][4]

Flap Endonuclease 1 (FEN1) is a structure-specific nuclease that plays a central and indispensable role in the primary pathway of Okazaki fragment maturation.[5] Its primary function is to recognize and cleave the 5' flap structures that are created when DNA polymerase displaces the downstream RNA/DNA primer.[6] This precise cleavage by FEN1 creates a ligatable nick, allowing DNA ligase I to seal the phosphodiester backbone, thus completing the maturation process.[7] Given its crucial role in DNA replication and repair, FEN1 has emerged as a promising target for anticancer therapeutics.[8]

FEN1-IN-1: A Potent Inhibitor of FEN1 Function

FEN1-IN-1 is a small molecule inhibitor that targets the enzymatic activity of FEN1.[9] Mechanistically, FEN1-IN-1 binds to the active site of FEN1 and its inhibitory action is partly achieved through the coordination of the essential magnesium ions (Mg2+) required for catalysis.[9] By blocking the nuclease activity of FEN1, FEN1-IN-1 disrupts Okazaki fragment maturation, leading to an accumulation of unprocessed DNA replication intermediates. This, in turn, triggers a DNA damage response, which can lead to cell cycle arrest and apoptosis, particularly in cancer cells with existing DNA repair defects.[10][11]

Quantitative Data for FEN1 Inhibitors

The following table summarizes the available quantitative data for FEN1-IN-1 and another potent FEN1 inhibitor, BSM-1516, for comparative purposes.

| Inhibitor | Target(s) | Assay Type | Value | Cell Line(s) | Reference(s) |

| FEN1-IN-1 | FEN1, EXO1 | Cell Growth Inhibition (GI50) | Mean: 15.5 µM | 212 cell lines | [9] |

| FEN1 | Cytotoxicity (EC50) | - | HeLa (MRE11A deficient) | [9] | |

| BSM-1516 | FEN1 | Biochemical (IC50) | 7 nM | - | [12] |

| EXO1 | Biochemical (IC50) | 460 nM | - | [12] | |

| FEN1 | Cellular Thermal Shift Assay (EC50) | 24 nM | - | [12] | |

| FEN1 | Clonogenic Assay (EC50) | 350 nM | DLD1 (BRCA2-deficient) | [12] | |

| FEN1 | Clonogenic Assay (EC50) | 5 µM | DLD1 (BRCA2-wild-type) | [12] |

Signaling Pathways and Experimental Workflows

Canonical Okazaki Fragment Maturation Pathway

The following diagram illustrates the key steps in the canonical, FEN1-dependent Okazaki fragment maturation pathway.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Okazaki fragment maturation: nucleases take centre stage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. burgerslab.biochem.wustl.edu [burgerslab.biochem.wustl.edu]

- 5. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Resolving individual steps of Okazaki fragment maturation at msec time-scale - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Interacting partners of FEN1 and its role in the development of anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]

- 11. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes. — MRC Weatherall Institute of Molecular Medicine [imm.ox.ac.uk]

- 12. aacrjournals.org [aacrjournals.org]

The Synthetic Lethal Relationship of FEN1 Inhibition in Cancer Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flap endonuclease 1 (FEN1) has emerged as a promising target in oncology, primarily through the concept of synthetic lethality. This principle dictates that while the loss of either FEN1 function or the function of another specific gene (often involved in DNA repair) is tolerable for a cell, the simultaneous loss of both is lethal. This guide provides an in-depth technical overview of the rationale and methodologies for targeting FEN1, with a focus on its synthetic lethal interactions, particularly in cancers with deficiencies in the homologous recombination (HR) pathway, such as those harboring BRCA1 or BRCA2 mutations. We present quantitative data for key FEN1 inhibitors, detailed experimental protocols for assessing their efficacy, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction to FEN1 and Synthetic Lethality

FEN1 is a crucial enzyme involved in multiple DNA metabolism pathways, including Okazaki fragment maturation during DNA replication, long-patch base excision repair (LP-BER), and the rescue of stalled replication forks.[1][2] Its primary role is to cleave 5' flap structures, which are intermediates in these processes.[2]

Synthetic lethality represents a powerful strategy in cancer therapy. By targeting a gene that is essential for the survival of cancer cells but not normal cells, highly specific and potent anti-cancer effects can be achieved.[3] Cancers with mutations in BRCA1 or BRCA2 genes, which are key players in the homologous recombination (HR) pathway for DNA double-strand break repair, have been shown to be particularly vulnerable to the inhibition of other DNA repair pathways.[3][4] Inhibition of FEN1 in these HR-deficient cells leads to an accumulation of DNA damage, replication stress, and ultimately, cell death.[5][6]

Quantitative Data on FEN1 Inhibitors

Several small molecule inhibitors of FEN1 have been developed and have demonstrated potent and selective activity. The following tables summarize key quantitative data for some of the most well-characterized FEN1 inhibitors, illustrating their efficacy in various cancer cell lines, particularly in the context of BRCA deficiency.

| Inhibitor | Target | IC50 (Biochemical Assay) | EC50 (Cell-based Assay) | Cell Line | Key Findings & Reference(s) |

| BSM-1516 | FEN1 | 7 nM | 24 nM (CETSA) | HEK293 (overexpressing FEN1) | Highly potent and selective over EXO1 (~65-fold).[7][8][9] |

| FEN1 | 350 nM (Clonogenic) | DLD1 BRCA2-/- | ~15-fold more sensitive than isogenic BRCA2-proficient cells (EC50 = 5 µM).[8][10] | ||

| FEN1-IN-4 (C2) | hFEN1-336Δ | 30 nM | |||

| C8 (N-hydroxyurea series) | FEN1 | ~5-fold lower than in PEO4 | PEO1 (BRCA2-deficient) | More sensitive than BRCA2-revertant PEO4 cells.[6][11] | |

| FEN1 | Various cancer cell lines | Increased sensitivity in cell lines with BRCA1/2 mutations.[6] | |||

| N-hydroxyurea series (Compound 1) | FEN1 | Mean GI50 = 15.5 µM | Panel of 212 cancer cell lines | Increased sensitivity in cell lines with microsatellite instability (MSI).[12][13] | |

| PTPD | FEN1 | 0.022 µM | A thienopyrimidine-2,4-dione derivative.[14] |

Key Experimental Protocols

This section provides detailed methodologies for essential in vitro assays to evaluate the efficacy and mechanism of action of FEN1 inhibitors.

Clonogenic Survival Assay

This assay assesses the ability of single cells to proliferate and form colonies after treatment with a FEN1 inhibitor, providing a measure of cytotoxicity.

Materials:

-

Cancer cell lines (e.g., BRCA1/2-deficient and proficient isogenic pairs)

-

Complete cell culture medium

-

FEN1 inhibitor stock solution

-

6-well plates

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

Crystal Violet staining solution (0.5% w/v crystal violet in 25% methanol)

Procedure:

-

Seed cells in 6-well plates at a low density (e.g., 500-1000 cells/well) to allow for colony formation.

-

Allow cells to attach overnight.

-

Treat cells with a range of concentrations of the FEN1 inhibitor or vehicle control (DMSO).

-

Incubate for the desired treatment duration (e.g., 72 hours).

-

Remove the treatment medium and replace it with fresh, drug-free medium.

-

Allow colonies to grow for 10-14 days, with medium changes as needed.

-

Wash the colonies with PBS.

-

Fix the colonies with methanol for 15 minutes.

-

Stain the colonies with Crystal Violet solution for 30 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically defined as >50 cells).

-

Calculate the surviving fraction for each treatment condition relative to the vehicle control.

γH2AX Foci Formation Assay

This immunofluorescence-based assay detects the phosphorylation of histone H2AX (γH2AX), a marker for DNA double-strand breaks (DSBs), to quantify DNA damage induced by FEN1 inhibition.[15]

Materials:

-

Cells grown on coverslips in 12- or 24-well plates

-

FEN1 inhibitor

-

4% Paraformaldehyde (PFA) in PBS

-

0.2-0.3% Triton X-100 in PBS (permeabilization buffer)

-

5% Bovine Serum Albumin (BSA) in PBS (blocking buffer)

-

Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody (e.g., Millipore, clone JBW301)

-

Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips and treat with the FEN1 inhibitor for the desired time.

-

Wash cells with PBS and fix with 4% PFA for 15-30 minutes at room temperature.[1]

-

Wash three times with PBS.

-

Permeabilize cells with Triton X-100 buffer for 5-30 minutes at room temperature.[1]

-

Wash three times with PBS.

-

Block non-specific antibody binding with 5% BSA for 30-60 minutes at room temperature.[1]

-

Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer, e.g., 1:200 to 1:500) overnight at 4°C or for 1-2 hours at 37°C.[1][15]

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature in the dark.[1]

-

Wash three times with PBS.

-

Mount the coverslips onto microscope slides using antifade mounting medium containing DAPI.

-

Visualize and quantify the number of γH2AX foci per nucleus using a fluorescence microscope and image analysis software.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with a FEN1 inhibitor.[3][16]

Materials:

-

Treated and control cells

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI)

-

1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Flow cytometer

Procedure:

-

Induce apoptosis in cells by treating with the FEN1 inhibitor. Include appropriate positive and negative controls.

-

Harvest cells (including any floating cells in the supernatant) and wash with cold PBS.

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[16]

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1-2 µL of PI solution.[16]

-

Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[16]

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in FEN1's function and the experimental logic for its targeting is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate these concepts.

Caption: Okazaki Fragment Maturation Pathway involving FEN1.

Caption: Long-Patch Base Excision Repair (LP-BER) Pathway.

Caption: FEN1's Role in Stalled Replication Fork Rescue.

Caption: Experimental Workflow for FEN1 Synthetic Lethality.

Conclusion

The inhibition of FEN1 presents a compelling therapeutic strategy for cancers harboring defects in the homologous recombination pathway, exemplifying the power of synthetic lethality. The data presented in this guide highlight the potency and selectivity of existing FEN1 inhibitors and provide a framework for their preclinical evaluation. The detailed experimental protocols and pathway diagrams serve as a resource for researchers aiming to further investigate the role of FEN1 in cancer and develop novel therapeutics based on this promising target. Further research into the development of next-generation FEN1 inhibitors with improved pharmacokinetic and pharmacodynamic properties holds the potential to translate the concept of FEN1-mediated synthetic lethality into effective clinical treatments for a subset of cancer patients.

References

- 1. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FEN1 Functions in Long Patch Base Excision Repair Under Conditions of Oxidative Stress in Vertebrate Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Draining the FEN1s for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. blacksmithmedicines.com [blacksmithmedicines.com]

- 8. Blacksmith Medicines To Highlight Preclinical Oncology Data Demonstrating a Potent and Selective FEN1 Inhibitor Has Synergy with Multiple DDR Drug Classes at AACR Annual Meeting 2024 [prnewswire.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]

- 14. FEN1 Blockade for Platinum Chemo-Sensitization and Synthetic Lethality in Epithelial Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubcompare.ai [pubcompare.ai]

- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

The Therapeutic Potential of FEN1 Inhibition in Homologous Recombination Deficient Cancers: A Technical Guide

Abstract

Flap endonuclease 1 (FEN1) is a critical enzyme in DNA replication and repair, playing a central role in Okazaki fragment maturation and long-patch base excision repair.[1][2] Its multifaceted functions in maintaining genomic stability have positioned it as a compelling therapeutic target in oncology.[3][4] This is particularly true for cancers harboring defects in the homologous recombination (HR) pathway, such as those with BRCA1 or BRCA2 mutations.[3][5][6] The inhibition of FEN1 in these HR-deficient (HRD) tumors leads to a synthetic lethal phenotype, where the combined loss of two key DNA repair pathways results in cancer cell-specific death.[3][6] This guide provides an in-depth technical overview of the rationale and preclinical evidence for targeting FEN1 in HRD cancers, with a focus on the potent inhibitor Fen1-IN-5 and other representative compounds. We present key preclinical data, detailed experimental protocols for evaluating FEN1 inhibitors, and visual representations of the underlying biological pathways and experimental workflows.

Introduction: FEN1 and the Synthetic Lethality Strategy in HRD Cancers

Flap endonuclease 1 (FEN1) is a structure-specific nuclease essential for processing 5' flap structures that arise during DNA replication and repair.[1][2] Its primary roles include the removal of RNA primers from Okazaki fragments during lagging strand synthesis and participation in the long-patch base excision repair (LP-BER) pathway.[1] Given its fundamental role, it is not surprising that FEN1 is often overexpressed in various cancers, including breast, prostate, and lung cancers.[4]

Homologous recombination is a high-fidelity DNA repair pathway responsible for fixing double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage. Cancers with mutations in key HR genes, such as BRCA1 and BRCA2, are deficient in this repair mechanism and are consequently more reliant on other DNA repair pathways for survival. This dependency creates a therapeutic window for a strategy known as synthetic lethality.

The concept of synthetic lethality in this context posits that while the loss of either FEN1 function or HR function alone is viable for a cell, the simultaneous loss of both is catastrophic, leading to cell death.[3] Inhibition of FEN1 in HRD cancer cells is thought to lead to the accumulation of unprocessed Okazaki fragments and other DNA lesions, which in the absence of a functional HR pathway for repair, result in replication fork collapse, genomic instability, and ultimately, cell death.[7] This approach offers the potential for highly selective cancer cell killing while sparing healthy, HR-proficient cells.

This compound and Other FEN1 Inhibitors

A number of small molecule inhibitors of FEN1 have been developed to exploit this synthetic lethal relationship.

This compound

This compound (also known as compound 12A) is a potent inhibitor of FEN1 with a reported IC50 of 12 nM . While extensive preclinical data in the context of HRD cancers are not yet widely published for this specific compound, its high potency makes it a significant tool for investigating the therapeutic potential of FEN1 inhibition.

Representative FEN1 Inhibitors in HRD Cancers

Other well-characterized FEN1 inhibitors have demonstrated the validity of this therapeutic strategy in preclinical models. These include compounds from the N-hydroxyurea series and the recently developed BSM-1516.

-

N-Hydroxyurea Compounds (e.g., C8): This class of inhibitors has been shown to selectively kill BRCA1- and BRCA2-deficient cancer cell lines.[3]

-

BSM-1516: A highly potent and selective FEN1 inhibitor that has demonstrated synergy with multiple DNA damage response (DDR) drug classes, including PARP inhibitors.[8][9][10]

Quantitative Preclinical Data

The selective targeting of HRD cancer cells by FEN1 inhibitors has been quantified in various preclinical studies. The following tables summarize key data for representative FEN1 inhibitors.

| Compound | FEN1 IC50 (nM) | EXO1 IC50 (nM) | FEN1/EXO1 Selectivity | Reference |

| BSM-1516 | 7 | 460 | ~65-fold | [8][9][10] |

| N-hydroxyurea Cmpd 4 | 210 | 720 | ~3.4-fold | [11] |

| N-hydroxyurea Cmpd 8 | 130 | 410 | ~3.2-fold | [11] |

Table 1: Biochemical Potency and Selectivity of Representative FEN1 Inhibitors.

| Cell Line | HR Status | Compound | EC50 / % Survival | Reference |

| DLD1 | BRCA2-proficient | BSM-1516 | EC50: 5 µM | [8][9] |

| DLD1 | BRCA2-deficient | BSM-1516 | EC50: 350 nM (~15-fold more sensitive) | [8][9] |

| PEO1 | BRCA2-deficient | C8 | More sensitive | [3] |

| PEO4 | BRCA2-revertant | C8 | Less sensitive | [3] |

| HCC1806 | BRCA-proficient (PARPi sensitive) | C8 | Sensitive | [3] |

| MDA-MB-231 | BRCA-proficient | C8 | Resistant | [3] |

Table 2: Cellular Potency of FEN1 Inhibitors in HR-Deficient vs. HR-Proficient Cancer Cell Lines.

Signaling Pathways and Experimental Workflows

Signaling Pathway: Synthetic Lethality of FEN1 Inhibition in HRD Cancers

Caption: Synthetic lethality of FEN1 inhibition in HRD cancers.

Experimental Workflow: Clonogenic Survival Assay

Caption: Workflow for a clonogenic survival assay.

Experimental Workflow: Immunofluorescence for DNA Damage Markers

References

- 1. academic.oup.com [academic.oup.com]

- 2. The flexible loop of human FEN1 endonuclease is required for flap cleavage during DNA replication and repair - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flap structure-specific endonuclease 1 - Wikipedia [en.wikipedia.org]

- 5. Synthetic Lethal Interaction Between BRCA1 and FEN1 in Ovarian Cancer Cells [escholarship.org]

- 6. Genetic Screens Reveal FEN1 and APEX2 as BRCA2 Synthetic Lethal Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. blacksmithmedicines.com [blacksmithmedicines.com]

- 9. firstwordpharma.com [firstwordpharma.com]

- 10. blacksmithmedicines.com [blacksmithmedicines.com]

- 11. blacksmithmedicines.com [blacksmithmedicines.com]

Target Validation of FEN1 Inhibitors: A Technical Guide

Introduction

Flap endonuclease 1 (FEN1) is a critical enzyme in the maintenance of genomic integrity. As a structure-specific nuclease, it plays a vital role in several DNA metabolic pathways, including Okazaki fragment maturation during DNA replication and long-patch base excision repair (LP-BER).[1][2][3][4] The overexpression of FEN1 has been observed in numerous cancers, correlating with poor prognosis and resistance to chemotherapy.[2][3][5] This has positioned FEN1 as a promising therapeutic target for the development of novel anticancer agents. The principle of synthetic lethality, where the inhibition of FEN1 is particularly effective in cancer cells with pre-existing defects in other DNA repair pathways, such as those with BRCA1/2 mutations, further enhances its appeal as a target.[6][7]

This technical guide provides an in-depth overview of the target validation studies for FEN1 inhibitors. While this document is intended to be a comprehensive guide, it is important to note that "Fen1-IN-5," the specific inhibitor mentioned in the query, is not documented in publicly available scientific literature. Therefore, this guide will focus on the general methodologies and data from well-characterized FEN1 inhibitors, such as those from the N-hydroxyurea series and other small molecules, to illustrate the core principles of FEN1 target validation.

Data Presentation: In Vitro and Cellular Potency of FEN1 Inhibitors

The initial validation of a FEN1 inhibitor involves determining its potency and selectivity through a series of in vitro and cellular assays. The data is typically presented in a tabular format to allow for easy comparison between different compounds.

| Inhibitor | Target | Assay Type | IC50 (nM) | Cellular EC50 (nM) | Cell Line | Notes | Reference |

| BSM-1516 | FEN1 | Biochemical | 7 | 24 (CETSA) | - | ~65-fold more potent against FEN1 than EXO1. | [8][9] |

| BSM-1516 | FEN1 | Clonogenic | - | 350 | DLD1 (BRCA2-deficient) | ~15-fold more sensitive than BRCA2-wild-type cells. | [8] |

| BSM-1516 | FEN1 | Clonogenic | - | 5000 | DLD1 (BRCA2-wild-type) | [8] | |

| Compound 1 (N-hydroxyurea series) | hFEN1 | Biochemical | 46 | 5100 (CETSA) | SW620 | Mixed non-competitive/competitive inhibitor. | [1][10] |

| Compound 4 (N-hydroxyurea series) | hFEN1 | Biochemical | 17 | 6800 (CETSA) | SW620 | [1] | |

| Aurintricarboxylic acid | FEN1 | Fluorogenic | 590 | - | - | [11] | |

| NSC-13755 | FEN1 | Fluorogenic | 930 | - | - | [11] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for key experiments cited in FEN1 inhibitor validation studies.

FEN1 Enzymatic Assay (Fluorescence-Based)

This assay is used to determine the in vitro inhibitory activity of a compound against the FEN1 enzyme.

-

Principle: A synthetic DNA substrate with a 5' flap is labeled with a fluorophore and a quencher. In the intact substrate, the quencher is in close proximity to the fluorophore, resulting in low fluorescence. Upon cleavage of the 5' flap by FEN1, the fluorophore is released, leading to an increase in fluorescence.

-

Materials:

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add the FEN1 enzyme to the assay buffer in the wells of a 384-well plate.

-

Add the test compounds to the wells containing the enzyme and incubate for a pre-determined time at room temperature.

-

Initiate the reaction by adding the DNA substrate to the wells.

-

Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths.

-

Calculate the rate of reaction and determine the IC50 value of the inhibitor by fitting the data to a dose-response curve.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm the direct binding of an inhibitor to its target protein in a cellular context.

-

Principle: The binding of a ligand (inhibitor) to a protein can increase its thermal stability. In CETSA, cells are treated with the inhibitor and then heated to a specific temperature. The amount of soluble protein remaining after heat treatment is quantified by Western blotting. An increase in the amount of soluble target protein in the presence of the inhibitor indicates target engagement.

-

Materials:

-

Cancer cell line of interest (e.g., SW620).

-

Test compound.

-

Cell lysis buffer.

-

Antibodies specific to FEN1.

-

Western blotting reagents and equipment.

-

-

Procedure:

-

Culture cells to confluency and treat with various concentrations of the test compound or vehicle (DMSO) for a specified time.

-

Harvest the cells and resuspend them in a physiological buffer.

-

Heat the cell suspensions at a range of temperatures to create a melt curve, or at a single temperature for an isothermal dose-response curve.

-

Lyse the cells by freeze-thawing.

-

Separate the soluble fraction from the precipitated proteins by centrifugation.

-

Analyze the amount of soluble FEN1 in the supernatant by Western blotting using a FEN1-specific antibody.

-

Quantify the band intensities and plot them against the temperature or compound concentration to determine the melting temperature shift or the EC50 for target engagement.[1]

-

Clonogenic Survival Assay

This assay assesses the long-term effect of an inhibitor on the ability of single cells to proliferate and form colonies.

-

Principle: Cells are treated with a compound for a defined period, and then a known number of cells are seeded and allowed to grow until they form visible colonies. The number of colonies is counted to determine the surviving fraction of cells compared to an untreated control.

-

Materials:

-

Cancer cell lines (e.g., BRCA2-deficient and -proficient isogenic lines).

-

Test compound.

-

Cell culture medium and supplements.

-

Crystal violet staining solution.

-

-

Procedure:

-

Seed a known number of cells in multi-well plates.

-

Treat the cells with a range of concentrations of the test compound for a specific duration.

-

Remove the drug-containing medium, wash the cells, and add fresh medium.

-

Incubate the plates for 10-14 days to allow for colony formation.

-

Fix the colonies with methanol and stain with crystal violet.

-

Count the number of colonies (typically >50 cells) in each well.

-

Calculate the surviving fraction for each treatment condition relative to the untreated control.

-

Immunofluorescence for DNA Damage Markers (γH2AX)

This method is used to visualize and quantify DNA double-strand breaks (DSBs) within cells, a common consequence of inhibiting DNA repair pathways.

-

Principle: Following the induction of DSBs, the histone variant H2AX is phosphorylated at serine 139 to form γH2AX. This phosphorylated form accumulates at the sites of DNA damage and can be detected using a specific antibody.

-

Materials:

-

Cells grown on coverslips.

-

Test compound.

-

Fixation solution (e.g., 4% paraformaldehyde).

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS).

-

Blocking solution (e.g., 5% BSA in PBS).

-

Primary antibody against γH2AX.

-

Fluorescently labeled secondary antibody.

-

DAPI for nuclear counterstaining.

-

Fluorescence microscope.

-

-

Procedure:

-

Treat cells grown on coverslips with the test compound for the desired time.

-

Fix the cells with paraformaldehyde and then permeabilize them.

-

Block non-specific antibody binding with a blocking solution.

-

Incubate the cells with the primary anti-γH2AX antibody.

-

Wash the cells and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize the γH2AX foci using a fluorescence microscope.

-

Quantify the number and intensity of foci per cell.[7]

-

Mandatory Visualizations

FEN1's Role in DNA Repair and Inhibition

Caption: FEN1's role in DNA repair pathways and the inhibitory action of this compound.

Experimental Workflow for FEN1 Inhibitor Target Validation

Caption: A typical experimental workflow for the validation of a FEN1 inhibitor.

References

- 1. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. Mechanistic insights into FEN1-mediated drug sensitivity and risk signature in colon cancer: An integrative bioinformatics study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. FEN1 Blockade for Platinum Chemo-Sensitization and Synthetic Lethality in Epithelial Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]

- 11. Complementary non-radioactive assays for investigation of human flap endonuclease 1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

Fen1-IN-5 Selectivity Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flap endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, making it an attractive target for the development of novel cancer therapeutics. Fen1-IN-5 has been identified as a potent inhibitor of FEN1 with an IC50 of 12 nM.[1][2] This technical guide provides a comprehensive overview of the selectivity profile of this compound, including available data on its activity against other nucleases. The guide also details relevant experimental protocols and visualizes the key signaling pathway associated with FEN1 inhibition. While specific selectivity data for this compound against a broad panel of nucleases is limited in the public domain, this guide compiles available information and data from analogous FEN1 inhibitors to provide a valuable comparative context for researchers.

Data Presentation: Nuclease Selectivity Profile

The selectivity of a small molecule inhibitor is a critical parameter in drug development, defining its therapeutic window and potential for off-target effects. Ideally, a therapeutic inhibitor should exhibit high potency against its intended target while displaying minimal activity against other related proteins. For FEN1 inhibitors, selectivity is particularly important with respect to other members of the 5' nuclease superfamily, including Exonuclease 1 (EXO1), Xeroderma Pigmentosum Complementation Group G (XPG), and Gen Endonuclease 1 (GEN1), due to structural similarities in their active sites.

| Compound | FEN1 IC50 (nM) | EXO1 IC50 (nM) | XPG IC50 (nM) | GEN1 IC50 (nM) | Selectivity (FEN1 vs. Off-Target) |

| This compound | 12[1][2] | Not Available | Not Available | Not Available | Data not available |

| FEN1-IN-2 | 3[1][2] | Not Available | 226[1][2] | Not Available | ~75-fold vs. XPG |

| FEN1-IN-6 | 10[1] | Not Available | 23[1] | Not Available | ~2.3-fold vs. XPG |

| FEN1-IN-7 | 18[1] | Not Available | 3040[1] | Not Available | ~169-fold vs. XPG |

| FEN1-IN-8 | < 100[1] | 100 - 1000[1] | Not Available | Not Available | ~1-10-fold vs. EXO1 |

| MSC778 | 3[2] | 435[2] | 1890[2] | 1548[2] | 145-fold vs. EXO1, 630-fold vs. XPG, 516-fold vs. GEN1 |

| BSM-1516 | 7[3][4] | 460[3][4] | Not Available | Not Available | ~65-fold vs. EXO1 |

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate determination of inhibitor potency and selectivity. Below are methodologies for key assays relevant to the characterization of FEN1 inhibitors like this compound.

FEN1 Enzymatic Assay (Fluorescence-Based)

This assay measures the ability of an inhibitor to block the nuclease activity of FEN1 on a synthetic DNA substrate.

Principle: A fluorophore and a quencher are placed on opposite sides of the FEN1 cleavage site in a synthetic DNA flap substrate. In the intact substrate, the fluorescence is quenched. Upon cleavage by FEN1, the fluorophore is released, leading to an increase in fluorescence that is proportional to enzyme activity.

Materials:

-

Recombinant human FEN1 enzyme

-

Fluorescently labeled DNA flap substrate (e.g., with FAM and a corresponding quencher)

-

Assay buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, and 0.1 mg/ml BSA

-

This compound or other test compounds

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the test compound dilutions to the assay buffer.

-

Add recombinant FEN1 enzyme to each well and incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the reaction by adding the fluorescent DNA flap substrate to each well.

-

Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader (Excitation/Emission wavelengths dependent on the fluorophore used).

-

Calculate the initial reaction rates from the linear phase of the fluorescence curve.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement of a drug in a cellular environment.

Principle: The binding of a ligand (inhibitor) to its target protein can increase the thermal stability of the protein. CETSA measures this change in stability by heating intact cells treated with the compound to various temperatures, followed by lysis and quantification of the soluble target protein.

Materials:

-

Cancer cell line (e.g., a colon or breast cancer cell line known to express FEN1)

-

Cell culture medium and reagents

-

This compound or other test compounds

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease inhibitors

-

Antibodies: Primary antibody against FEN1 and a corresponding secondary antibody for detection (e.g., HRP-conjugated)

-

Western blotting equipment and reagents

Procedure:

-

Culture cells to confluency in multi-well plates.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified time.

-

Wash the cells with PBS to remove excess compound.

-

Heat the plates at a range of temperatures for 3 minutes to induce protein denaturation.

-

Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

-

Quantify the amount of soluble FEN1 in the supernatant using Western blotting.

-

Generate a melting curve by plotting the amount of soluble FEN1 against the temperature for both vehicle and compound-treated cells.

-

Determine the shift in the melting temperature (Tm) or, for an isothermal dose-response, the EC50 of target engagement at a fixed temperature.

Signaling Pathways and Experimental Workflows

FEN1's Role in DNA Repair and Replication

FEN1 plays a crucial role in two major DNA metabolic pathways: Okazaki fragment maturation during lagging strand synthesis and long-patch base excision repair (LP-BER). Inhibition of FEN1 disrupts these processes, leading to the accumulation of unresolved DNA flaps, which can stall replication forks and induce DNA damage. This, in turn, activates the DNA Damage Response (DDR) pathway, ultimately leading to cell cycle arrest and apoptosis in cancer cells, particularly those with existing DNA repair defects.

Caption: FEN1 inhibition by this compound disrupts DNA repair and replication, leading to apoptosis.

Experimental Workflow for FEN1 Inhibitor Characterization

The logical progression for characterizing a novel FEN1 inhibitor involves a series of in vitro and cell-based assays to determine its potency, selectivity, and cellular mechanism of action.

Caption: A stepwise approach to characterizing novel FEN1 inhibitors from bench to cell.

References

Methodological & Application

Application Notes and Protocols for Fen1-IN-5 in FEN1 Activity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flap endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, playing essential roles in Okazaki fragment maturation and long-patch base excision repair (LP-BER). Its overexpression is implicated in various cancers, making it a promising target for therapeutic intervention. Fen1-IN-5 (also known as compound 12A) is a potent and specific inhibitor of FEN1, demonstrating an IC50 value of 12 nM[1][2]. These application notes provide detailed protocols for utilizing this compound in in vitro FEN1 activity assays to characterize its inhibitory effects and to screen for other potential FEN1 inhibitors.

Data Presentation